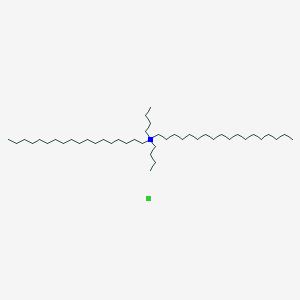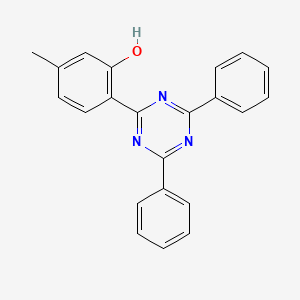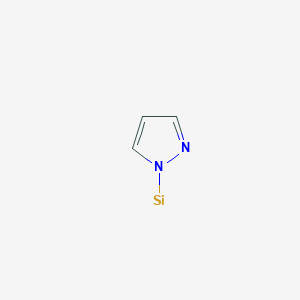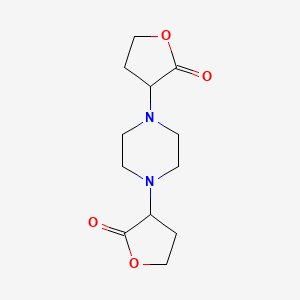![molecular formula C9H12ClN2O6P B14264601 N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid CAS No. 131395-41-0](/img/no-structure.png)
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid is a complex organic compound characterized by the presence of a chlorinated hydroxy group, a nitrophenyl group, and a phosphoramidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the hydroxy group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and phosphoramidating agents for the final step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid can be compared with similar compounds, such as:
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphonic acid: Similar structure but with a phosphonic acid group instead of phosphoramidic acid.
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoric acid: Contains a phosphoric acid group.
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphorothioic acid: Features a phosphorothioic acid group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
| 131395-41-0 | |
Molecular Formula |
C9H12ClN2O6P |
Molecular Weight |
310.63 g/mol |
IUPAC Name |
[[3-chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]amino]phosphonic acid |
InChI |
InChI=1S/C9H12ClN2O6P/c10-5-8(11-19(16,17)18)9(13)6-1-3-7(4-2-6)12(14)15/h1-4,8-9,13H,5H2,(H3,11,16,17,18) |
InChI Key |
VSPRCVVMXQTDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(CCl)NP(=O)(O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)


![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)


